molecular formula C21H21FN4O2 B2637552 13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034508-01-3

13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2637552
CAS No.: 2034508-01-3
M. Wt: 380.423
InChI Key: GGPFSQONHMNBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused nitrogen-containing rings, a fluorine substituent, and a phenylpropyl carboxamide side chain.

Properties

IUPAC Name

13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-16-8-9-19-24-18-10-12-25(14-17(18)20(27)26(19)13-16)21(28)23-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFSQONHMNBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide typically involves multiple steps, including the formation of the tricyclic core and the introduction of the fluorine atom and phenylpropyl side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: Formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-fluoro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds requires evaluating molecular descriptors (e.g., topological, metric, electronic) and functional group contributions to bioactivity . Below is a hypothetical framework for comparison, inferred from general principles in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Hypothetical)
Target Compound 1,5,9-Triazatricyclo 13-Fluoro, phenylpropyl carboxamide Potential kinase inhibition
Analog 1: Benzotriazole derivatives Benzotriazole Halogen, alkyl chains Antifungal, antimicrobial
Analog 2: Tricyclic carboxamides Tricyclic quinazoline Fluoro, arylalkyl groups Anticancer (topoisomerase inhibition)
Analog 3: Marine-derived triazatricyclics Triazatricyclo[8.4.0] Hydroxyl, methyl groups Antibacterial (marine actinomycetes)

Key Findings :

Fluorine Substitution: The 13-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .

Phenylpropyl Side Chain : The hydrophobic phenylpropyl group likely improves membrane permeability, similar to alkyl/aryl chains in antifungal agents .

Recommendations for Further Research

QSAR Modeling : Utilize topological and electronic descriptors to predict bioactivity .

Compatibility Studies : Assess interactions with biological systems, as seen in microbial pesticide research .

Synthetic Exploration : Modify substituents (e.g., replacing fluorine with chlorine) to optimize activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.